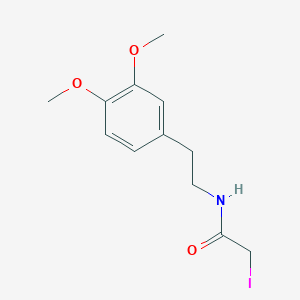

N-(3,4-dimethoxyphenethyl)-2-iodoacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-iodoacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO3/c1-16-10-4-3-9(7-11(10)17-2)5-6-14-12(15)8-13/h3-4,7H,5-6,8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFGXZYHEJUEIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CI)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395645 | |

| Record name | MS-0448 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184844-79-9 | |

| Record name | MS-0448 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 3,4 Dimethoxyphenethyl 2 Iodoacetamide

Strategies for the Synthesis of N-(3,4-dimethoxyphenethyl)-2-iodoacetamide

The construction of this compound is a multi-step process that begins with the synthesis of its precursor, 3,4-dimethoxyphenethylamine (B193588), followed by the introduction of the iodoacetamide (B48618) group.

The precursor, 3,4-dimethoxyphenethylamine, can be synthesized through several routes. One common industrial method involves the catalytic hydrogenation of 3,4-dimethoxybenzyl cyanide. In a typical procedure, 3,4-dimethoxybenzyl cyanide is hydrogenated in an ethanol-ammonia solution using a Raney-nickel catalyst at elevated temperature and pressure, yielding highly pure 3,4-dimethoxyphenethylamine in excellent yields, often approaching 100%.

A laboratory-scale synthesis can also be achieved starting from veratraldehyde (3,4-dimethoxybenzaldehyde). One documented pathway involves the conversion of veratraldehyde to 3,4-dimethoxyphenol (B20763), which can then be further elaborated to the desired phenethylamine (B48288). For instance, treatment of veratraldehyde with peracetic acid in glacial acetic acid, followed by hydrolysis, can yield 3,4-dimethoxyphenol with a yield of approximately 65%. chemicalbook.com Further steps would be required to introduce the ethylamine (B1201723) side chain.

The 3,4-dimethoxyphenethylamine scaffold, once synthesized, can be further functionalized. For example, it can undergo reductive amination with benzaldehyde (B42025) and formaldehyde (B43269) in the presence of a palladium on carbon catalyst to produce N-benzyl-N-methyl-3,4-dimethoxyphenethylamine with a yield of 91%. google.com This demonstrates the reactivity of the amino group, which is key for the subsequent introduction of the iodoacetamide moiety.

The introduction of the 2-iodoacetamide group onto the 3,4-dimethoxyphenethylamine precursor is typically achieved through an N-acylation reaction. This involves the reaction of the primary amine of 3,4-dimethoxyphenethylamine with a reactive derivative of iodoacetic acid.

Alternative methods for N-acylation that could be applicable include the use of coupling reagents to activate iodoacetic acid itself, or enzyme-catalyzed acylations, although these are less common for the synthesis of simple iodoacetamides. researchgate.net

| Starting Material | Key Steps | Reported Yield | Scale |

| 3,4-Dimethoxybenzyl cyanide | Catalytic hydrogenation | Nearly 100% | Industrial |

| 3,4-Dihydroxybenzyl chloride | Etherification, Cyanation, Hydrogenation | >86% (overall) | Industrial |

| Veratraldehyde | Oxidation, Hydrolysis, further steps | ~65% (for 3,4-dimethoxyphenol intermediate) | Laboratory |

For the introduction of the 2-iodoacetamide moiety, the use of iodoacetyl chloride or anhydride (B1165640) is a standard and likely high-yielding method for N-acylation of the primary amine of 3,4-dimethoxyphenethylamine. researchgate.net

Reaction Mechanisms of the Iodoacetamide Moiety in a Biological Context

The chemical reactivity of the iodoacetamide group in this compound is central to its utility in biological systems, primarily through its ability to alkylate nucleophilic residues in proteins.

The iodoacetamide moiety reacts with nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, a nucleophile attacks the carbon atom bearing the iodine atom. The attack occurs from the backside of the carbon-iodine bond, leading to a transition state where the nucleophile is forming a new bond and the iodine atom is simultaneously breaking its bond. Iodide is an excellent leaving group, which facilitates this reaction. nih.gov

The rate of the SN2 reaction is dependent on the concentration of both the iodoacetamide and the nucleophile. The reactivity of the nucleophile is also a critical factor, with stronger nucleophiles reacting more rapidly.

In a biological context, the most prominent nucleophiles that react with iodoacetamide are the side chains of certain amino acids. While reactions with other residues such as lysine, histidine, and the N-terminus can occur, iodoacetamide exhibits a strong preference for cysteine residues. researchgate.netresearchgate.netnih.gov

The thiol group of cysteine is a potent nucleophile, especially in its deprotonated thiolate form (S⁻). The pKa of a cysteine thiol is typically around 8.5, but in the microenvironment of a protein, it can be significantly lower. The reaction rate is highly pH-dependent, increasing with higher pH as the concentration of the more nucleophilic thiolate anion increases. researchgate.netnih.govcreative-proteomics.com The reaction between the cysteine thiolate and iodoacetamide results in the formation of a stable thioether bond, effectively and irreversibly alkylating the cysteine residue. This high reactivity and specificity for cysteine make iodoacetamide a widely used reagent for labeling and modifying cysteine residues in proteins for various research purposes. wikipedia.org

Derivatization Strategies for this compound Analogues

The generation of analogues of this compound is a key strategy for modulating its biological activity, selectivity, and physicochemical properties. Derivatization can be broadly categorized into two main approaches: modification of the 3,4-dimethoxyphenethyl group to alter non-covalent interactions with target proteins, and variation of the iodoacetamide warhead to tune its reactivity and the nature of the covalent bond formed.

Chemical Modifications of the 3,4-Dimethoxyphenethyl Group

The 3,4-dimethoxyphenethyl group provides a versatile platform for structural modifications to explore structure-activity relationships (SAR). The synthesis of these analogues typically begins with the corresponding substituted phenethylamine, which is then acylated with an appropriate haloacetyl halide.

A variety of substituents can be introduced onto the phenyl ring to probe the effects of electronics and sterics on biological activity. The synthesis of related N-substituted phenylacetamides has been described with a range of functional groups on the aromatic ring. These modifications can be extrapolated to the N-(3,4-dimethoxyphenethyl) scaffold. For instance, the synthesis of N-(substituted phenyl)-2-chloroacetamides has been reported with various substituents on the phenyl ring, demonstrating the feasibility of such modifications. nih.gov

Table 1: Examples of Substituted N-Phenyl-2-chloroacetamides

| Substituent on Phenyl Ring | Compound Name |

| None | N-phenyl-2-chloroacetamide |

| 4-methyl | N-(4-methylphenyl)-2-chloroacetamide |

| 4-methoxy | N-(4-methoxyphenyl)-2-chloroacetamide |

| 4-chloro | N-(4-chlorophenyl)-2-chloroacetamide |

| 4-bromo | N-(4-bromophenyl)-2-chloroacetamide |

| 4-fluoro | N-(4-fluorophenyl)-2-chloroacetamide |

| 4-iodo | N-(4-iodophenyl)-2-chloroacetamide |

| 4-acetyl | N-(4-acetylphenyl)-2-chloroacetamide |

| 4-hydroxy | N-(4-hydroxyphenyl)-2-chloroacetamide |

| 4-cyano | N-(4-cyanophenyl)-2-chloroacetamide |

| 3-cyano | N-(3-cyanophenyl)-2-chloroacetamide |

| 3-bromo | N-(3-bromophenyl)-2-chloroacetamide |

This table is illustrative of the types of modifications that can be made to the phenyl ring in related acetamide (B32628) structures. nih.gov

Furthermore, the synthesis of N-(3,4-diethoxyphenyl)acetamide suggests that the alkoxy groups on the phenethyl moiety can be varied. nih.gov This allows for the exploration of the impact of larger or different alkoxy groups on the molecule's properties. The general synthetic route involves the acylation of the appropriately substituted phenethylamine with a haloacetyl halide, such as chloroacetyl chloride, in the presence of a base.

A concrete example of a modification on a related scaffold is the synthesis of 2-(3-Chloro-4-hydroxyphenyl)-N-(3,4-dimethoxyphenethyl)acetamide, which was prepared as part of a combinatorial library. nih.gov This demonstrates the feasibility of introducing both halogen and hydroxyl groups onto the phenyl ring of the acetamide portion, and by analogy, similar modifications could be envisioned for the phenethyl ring.

Structural Variations of the Iodoacetamide Electrophilic Warhead

The iodoacetamide group is a classic electrophilic "warhead" used in the design of covalent inhibitors due to its ability to react with nucleophilic amino acid residues, most notably cysteine. nih.gov However, the reactivity of the electrophile can be finely tuned by replacing the iodine atom with other halogens or by introducing different types of reactive groups.

The most common variations involve the substitution of iodine with other halogens, such as chlorine or bromine. The synthesis of the corresponding N-(3,4-dimethoxyphenethyl)-2-chloroacetamide or -2-bromoacetamide would follow a similar synthetic pathway to the iodo-derivative, typically involving the acylation of 3,4-dimethoxyphenethylamine with chloroacetyl chloride or bromoacetyl bromide, respectively. The reactivity of these haloacetamides generally follows the order I > Br > Cl, allowing for a modulation of the covalent modification rate. The synthesis of various N-substituted chloroacetamides is well-documented in the literature. nih.govresearchgate.net

Table 2: Common Haloacetamide Electrophilic Warheads

| Electrophilic Warhead | Reagent for Synthesis | General Reactivity |

| Iodoacetamide | Iodoacetyl chloride or Iodoacetic anhydride | High |

| Bromoacetamide | Bromoacetyl chloride or Bromoacetyl bromide | Moderate |

| Chloroacetamide | Chloroacetyl chloride or Chloroacetic anhydride | Lower |

Beyond simple halogen exchange, other electrophilic groups can be incorporated to alter the mechanism and reversibility of the covalent interaction. While not specifically reported for the N-(3,4-dimethoxyphenethyl) scaffold, the broader field of covalent inhibitor design offers a variety of alternative warheads that could be synthetically incorporated. These include acrylamides, vinyl sulfonamides, and propargyl amides, which typically react via a Michael addition mechanism.

The choice of the electrophilic warhead is a critical aspect of the design of covalent inhibitors, as it dictates the reactivity, selectivity, and stability of the resulting covalent adduct. The exploration of different warheads on the N-(3,4-dimethoxyphenethyl) scaffold would be a logical step in the optimization of its biological activity.

N 3,4 Dimethoxyphenethyl 2 Iodoacetamide As a Chemical Probe in Research

Design Principles for Activity-Based Probes (ABPs) and Affinity-Based Probes (AfBPs) Incorporating the Iodoacetamide (B48618) Core

The design of effective chemical probes is a multifactorial process that balances reactivity, selectivity, and the ability to report on target engagement. Probes incorporating an iodoacetamide core are primarily designed to form a stable covalent bond with the thiol group of cysteine residues in proteins. nih.govfrontiersin.org This interaction can be leveraged in two main types of probes: Activity-Based Probes (ABPs) and Affinity-Based Probes (AfBPs).

Activity-Based Probes (ABPs) are designed to target the active sites of a specific class of enzymes. The design of an ABP typically consists of three key components: a reactive group (the "warhead"), a recognition element (the "scaffold"), and a reporter tag. nih.gov In the context of N-(3,4-dimethoxyphenethyl)-2-iodoacetamide, the iodoacetamide group serves as the reactive warhead that covalently modifies a cysteine residue within the enzyme's active site. The N-(3,4-dimethoxyphenethyl) portion of the molecule acts as the scaffold, providing a structural framework that can be modified to enhance selectivity for a particular protein or enzyme family. The reporter tag, which is not intrinsic to the core molecule, would be synthetically added to allow for visualization or enrichment of the labeled proteins.

Affinity-Based Probes (AfBPs) , on the other hand, are developed from ligands that are known to bind to a specific protein of interest, which may or may not be an enzyme. frontiersin.orgresearchgate.net The primary goal of an AfBP is to covalently label the target protein to enable its identification, quantification, or visualization. The design of an AfBP starts with a high-affinity ligand for the target protein. This ligand is then functionalized with a reactive group, such as iodoacetamide, and a reporter tag. frontiersin.orgnih.gov The selectivity of an AfBP is primarily determined by the binding affinity of the ligand scaffold rather than the reactivity of the warhead. For a hypothetical probe based on this compound, the N-(3,4-dimethoxyphenethyl) scaffold would need to exhibit inherent affinity for a protein target.

A key distinction between these two probe types lies in the basis of their selectivity. ABPs rely on the enhanced reactivity of a catalytic residue within an enzyme's active site, while AfBPs depend on the specific non-covalent interactions of the ligand scaffold with the target protein.

| Probe Type | Basis of Selectivity | Key Components |

| Activity-Based Probe (ABP) | Enhanced reactivity of a catalytic residue | Reactive Group (Warhead), Recognition Element (Scaffold), Reporter Tag |

| Affinity-Based Probe (AfBP) | High-affinity ligand-protein binding | High-Affinity Ligand (Scaffold), Reactive Group (Warhead), Reporter Tag |

Rational Design and Synthesis of Functionalized this compound Probes

The utility of this compound as a chemical probe is realized through its functionalization with reporter tags that enable the detection and analysis of labeled proteins. The rational design of such probes involves strategic placement of these tags in a manner that does not significantly impair the probe's reactivity or selectivity.

Modern chemical proteomics relies heavily on the use of bioorthogonal reporter tags, such as alkynes and azides, which allow for the selective chemical modification of labeled proteins in complex biological mixtures. nih.gov This is often achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry."

An alkyne-tagged this compound probe would allow for a two-step labeling procedure. First, the probe is introduced to a biological sample to covalently label target proteins. Second, an azide-functionalized reporter molecule, such as a fluorophore or a biotin (B1667282) affinity tag, is "clicked" onto the alkyne handle of the probe-labeled protein. This approach offers significant flexibility, as the same alkyne-tagged probe can be used for various downstream applications by simply changing the azide-containing reporter. For example, a fluorescent azide (B81097) can be used for in-gel visualization, while a biotin-azide can be used for affinity purification and subsequent identification by mass spectrometry. nih.govresearchgate.net

Biotinylated probes are designed for the direct enrichment of labeled proteins. nih.gov Biotin has an exceptionally high affinity for the protein streptavidin, which can be immobilized on a solid support (e.g., agarose (B213101) or magnetic beads). A biotinylated this compound probe would directly tag proteins with biotin, allowing for their efficient capture and isolation from a complex proteome. This one-step labeling and enrichment process is straightforward but lacks the flexibility of the two-step click chemistry approach.

The synthesis of these functionalized probes typically involves modifying the N-(3,4-dimethoxyphenethyl)amine precursor before the final iodoacetylation step. For instance, an alkyne or biotin moiety can be introduced via an amide linkage to a derivative of the phenethylamine (B48288).

The selectivity and reactivity of an iodoacetamide-based probe are critical for its successful application. The iodoacetamide group is inherently reactive towards nucleophilic residues, with a strong preference for the thiol group of cysteine. frontiersin.org However, at higher concentrations or longer incubation times, it can also react with other nucleophilic amino acids such as histidine, methionine, and lysine. Therefore, optimizing the experimental conditions, including probe concentration and incubation time, is crucial to ensure selective labeling of cysteine residues.

The N-(3,4-dimethoxyphenethyl) scaffold can also influence the probe's selectivity. While this particular scaffold may not have a strong intrinsic affinity for a specific protein, its physicochemical properties, such as hydrophobicity and steric bulk, can modulate its interaction with proteins and influence which cysteine residues are accessible for labeling. For instance, a more lipophilic scaffold might favor the labeling of cysteines within hydrophobic pockets of proteins.

Furthermore, the addition of reporter tags can impact the probe's properties. A bulky tag like biotin could sterically hinder the probe from accessing certain sites, thereby altering its labeling profile. It is therefore important to design probes with linkers of appropriate length and composition to minimize such interference.

| Functional Tag | Application | Advantages | Disadvantages |

| Alkyne | Two-step labeling via click chemistry for visualization or enrichment | High flexibility, allows for various downstream analyses with different reporter tags. | Requires a second chemical step (click reaction). |

| Biotin | Direct one-step enrichment of labeled proteins | Simple and efficient capture of target proteins. | Less flexible than the alkyne tag; bulky tag may affect probe reactivity. |

Methodologies for Chemical Probe Application in Complex Biological Systems

The application of functionalized this compound probes in complex biological systems, such as cell lysates or living cells, requires robust methodologies for labeling, detection, and analysis.

In vitro proteome labeling is a common application for iodoacetamide-based probes. In this approach, a cell or tissue lysate is treated with the chemical probe to label the accessible and reactive cysteine residues within the proteome.

A typical workflow for in vitro labeling and analysis using an alkyne-tagged this compound probe would involve the following steps:

Proteome Preparation: Cells or tissues are lysed to release the proteins.

Probe Labeling: The proteome is incubated with the alkyne-tagged probe under optimized conditions (concentration, time, temperature) to allow for covalent modification of target proteins.

Click Chemistry: The probe-labeled proteome is then subjected to a CuAAC reaction with an azide-functionalized reporter tag (e.g., biotin-azide for enrichment or a fluorescent azide for visualization).

Analysis:

Visualization: If a fluorescent tag is used, the labeled proteins can be separated by SDS-PAGE and visualized by in-gel fluorescence scanning. This provides a profile of the labeled proteins based on their molecular weight.

Enrichment and Identification: If a biotin tag is used, the labeled proteins are captured on streptavidin beads, washed to remove non-specifically bound proteins, and then eluted. The enriched proteins are then digested into peptides and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This methodology allows for the identification of proteins that are targeted by the probe and can be used in competitive profiling experiments to assess the selectivity of other small molecules.

Applying chemical probes directly to living cells (in situ or live-cell labeling) provides a more physiologically relevant picture of protein function and interaction. However, this approach presents additional challenges, such as the need for the probe to be cell-permeable and non-toxic at the concentrations used. frontiersin.org

A workflow for live-cell labeling would involve:

Cell Culture and Treatment: Live cells are incubated with the cell-permeable probe.

Lysis: After labeling, the cells are lysed to release the cellular contents.

Downstream Analysis: The labeled proteins in the lysate are then analyzed using the same click chemistry and mass spectrometry or fluorescence imaging techniques described for in vitro labeling.

Live-cell labeling can provide valuable insights into the subcellular localization of protein targets and can be used to study dynamic cellular processes. However, the cytotoxicity of the iodoacetamide group can be a limiting factor for long-term live-cell imaging experiments. frontiersin.org Therefore, careful optimization of labeling conditions is essential to minimize cellular stress and ensure the integrity of the biological system under investigation.

Based on a thorough review of the available information, it is not possible to generate an article that is focused solely on the chemical compound “this compound” according to the specific outline provided.

The search results contain extensive information on the broader class of iodoacetamide derivatives and their general use in proteomics and chemical biology. This includes the fundamental mechanism of cysteine alkylation, kinetic principles, and the application of various iodoacetamide-based probes in chemoproteomic platforms like Activity-Based Protein Profiling (ABPP).

However, there is no specific scientific literature or data available in the search results for "this compound" itself. Consequently, detailed research findings, data tables, and specific discussions on the following required topics for this particular compound could not be found:

Kinetic Analysis of Covalent Binding to Protein Thiols

Specificity and Reactivity Profiling within Proteomes

Influence on Protein Conformational Dynamics and Function

Its specific use as a probe in ABPP, isoTOP-ABPP, or TMT-based ABPP workflows

Fulfilling the request would require extrapolating from the general behavior of other iodoacetamide compounds, which would violate the strict instruction to focus exclusively on "this compound" and not introduce information outside this explicit scope. Therefore, to ensure scientific accuracy and adhere to the user's constraints, the article cannot be generated.

Mechanistic Studies of Molecular Interactions Involving N 3,4 Dimethoxyphenethyl 2 Iodoacetamide

Target Identification through Chemoproteomic Approaches

Activity-Based Protein Profiling (ABPP) Workflow with N-(3,4-dimethoxyphenethyl)-2-iodoacetamide Probes

Bioinformatic Analysis of ABPP Data for Target Prioritization

The identification of specific protein targets for the covalent modifier this compound relies heavily on Activity-Based Protein Profiling (ABPP). This chemoproteomic strategy utilizes the reactivity of the iodoacetamide (B48618) functional group to form covalent bonds with nucleophilic amino acid residues, primarily cysteine, on target proteins. Following treatment of a biological system (e.g., cell lysate or intact cells) with this compound, a competitive ABPP workflow is typically employed. In this approach, a broad-spectrum cysteine-reactive probe, often tagged with a reporter molecule like biotin (B1667282) or a fluorophore, is added to the system. The extent to which this compound has already occupied cysteine sites on its target proteins is then measured by the reduction in signal from the reporter probe.

The subsequent bioinformatic analysis of the mass spectrometry data is a critical step in translating raw data into a prioritized list of potential protein targets. This process involves several key stages:

Peptide and Protein Identification: The raw mass spectrometry data files are processed using specialized software suites such as MaxQuant or the Trans-Proteomic Pipeline (TPP). mdpi.com These programs use sophisticated algorithms to match the acquired tandem mass spectra to theoretical spectra generated from a protein sequence database (e.g., UniProt/Swiss-Prot). This allows for the confident identification of thousands of peptides and their corresponding proteins in the sample.

Quantitative Analysis: For quantitative proteomics, methods like Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA) or label-free quantification (LFQ) are employed. nih.govnih.gov In a competitive ABPP experiment, the relative abundance of a given cysteine-containing peptide labeled with the reporter probe is compared between the this compound-treated sample and a vehicle control. A significant decrease in the abundance of a specific peptide in the treated sample indicates that this compound has likely formed a covalent bond with that particular cysteine residue, thereby preventing its labeling by the reporter probe.

Data Normalization and Statistical Analysis: The quantitative data is normalized to account for variations in protein loading and instrument performance. Statistical tests, such as the t-test, are then applied to identify peptides that show a statistically significant reduction in labeling upon treatment with this compound. The results are often visualized using volcano plots, which display the statistical significance versus the magnitude of change for each identified peptide.

Target Prioritization: Proteins are ranked based on the magnitude and statistical significance of the reduction in probe labeling on their constituent cysteine peptides. A competition ratio is often calculated, representing the degree of signal attenuation. A higher ratio signifies a more potent interaction with this compound. rsc.org This analysis generates a list of high-confidence protein "hits" that are prioritized for further validation.

The table below illustrates a typical output from such a bioinformatic analysis, showcasing potential protein targets of this compound prioritized by their competition ratio.

| Protein | Gene | UniProt ID | Competition Ratio | p-value | Cysteine Site |

| Protein Disulfide Isomerase A1 | P4HB | P07237 | 8.5 | 0.001 | Cys53 |

| Glutathione S-Transferase P | GSTP1 | P09211 | 6.2 | 0.005 | Cys47 |

| Peroxiredoxin-1 | PRDX1 | Q06830 | 4.8 | 0.012 | Cys52 |

| Thioredoxin | TXN | P10599 | 3.5 | 0.021 | Cys32 |

| Actin, cytoplasmic 1 | ACTB | P60709 | 1.2 | 0.450 | Cys285 |

Validation Strategies for Identified Protein Targets (e.g., Genetic, Biochemical)

Following the bioinformatic prioritization of potential protein targets of this compound, a rigorous validation process is essential to confirm these interactions and establish their physiological relevance. nih.gov This involves a combination of biochemical and genetic approaches to demonstrate a direct interaction and to link this interaction to a cellular or biological function.

Biochemical Validation Strategies:

In Vitro Binding Assays: Purified recombinant versions of the prioritized target proteins are incubated with this compound. The formation of a covalent adduct can be confirmed by techniques such as mass spectrometry, which will show a mass shift corresponding to the addition of the compound to the protein.

Competitive Gel-Based ABPP: This method provides a direct visualization of target engagement. Recombinant target protein is pre-incubated with varying concentrations of this compound before the addition of a fluorescently tagged iodoacetamide probe. A reduction in the fluorescent signal with increasing concentrations of the compound confirms competitive binding to the target protein. nih.gov

Enzyme Activity Assays: If the identified target is an enzyme, its activity can be measured in the presence and absence of this compound. A compound-dependent inhibition of enzyme activity would provide strong evidence that the covalent modification of the identified cysteine residue is functionally significant.

Genetic Validation Strategies:

Target Knockdown or Knockout: Using techniques such as RNA interference (siRNA) or CRISPR-Cas9 gene editing, the expression of the target protein can be reduced or eliminated in a cell line. If the cellular phenotype observed upon treatment with this compound is diminished in these cells, it suggests that the compound's effects are mediated through this target. nih.gov

Site-Directed Mutagenesis: The specific cysteine residue identified by mass spectrometry as the site of modification can be mutated to a non-nucleophilic amino acid, such as alanine (B10760859) or serine. If the mutated protein no longer binds to this compound in biochemical assays, or if cells expressing the mutant protein are resistant to the compound's effects, it provides strong evidence for the specific site of interaction.

Overexpression Studies: Overexpression of the wild-type target protein may lead to increased sensitivity of the cells to this compound. Conversely, overexpression of a binding-deficient mutant may confer resistance, further validating the target. nih.gov

The table below summarizes common validation strategies and their expected outcomes for a confirmed target of this compound.

| Validation Strategy | Experimental Approach | Expected Outcome for a True Target |

| Biochemical | ||

| In Vitro Binding | Incubate recombinant protein with the compound and analyze by mass spectrometry. | Detection of a mass shift corresponding to the covalent adduct. |

| Competitive ABPP | Pre-incubate recombinant protein with the compound, then add a fluorescent iodoacetamide probe. | Compound-dependent decrease in fluorescent signal. |

| Enzyme Activity Assay | Measure enzyme activity in the presence of the compound. | Inhibition of enzymatic activity. |

| Genetic | ||

| Target Knockdown (siRNA) | Reduce target protein expression and treat cells with the compound. | Attenuation of the compound-induced cellular phenotype. |

| Site-Directed Mutagenesis | Mutate the target cysteine and express the mutant protein in cells. | Loss of binding to the compound and resistance to its effects. |

Investigation of Biological Pathways and Enzyme Systems Modulated by N 3,4 Dimethoxyphenethyl 2 Iodoacetamide Derivatives

Characterization of Enzyme Inhibition by Iodoacetamide (B48618) Conjugates

Iodoacetamide and its derivatives are widely recognized as irreversible inhibitors of enzymes that possess a catalytically active cysteine residue. The core of their inhibitory action lies in the covalent modification of this critical amino acid.

Irreversible Inhibition of Cysteine Peptidases and Deubiquitinases

The iodoacetamide functional group is a classic tool for the irreversible inhibition of cysteine peptidases and deubiquitinases (DUBs). The mechanism involves the nucleophilic attack of the deprotonated thiol group of the active site cysteine on the electrophilic carbon of the iodoacetamide. This results in the formation of a stable thioether bond, effectively and irreversibly inactivating the enzyme.

Table 1: General Mechanism of Iodoacetamide Inhibition

| Step | Description |

| 1. Nucleophilic Attack | The thiolate anion of the catalytic cysteine residue in the enzyme's active site attacks the α-carbon of the iodoacetamide derivative. |

| 2. Transition State | A transient transition state is formed. |

| 3. Alkylation | The iodide ion is displaced, and a stable, covalent thioether bond is formed between the cysteine residue and the acetamide (B32628) moiety. |

This covalent modification prevents the enzyme from binding to its natural substrate and carrying out its catalytic function. While this is the established mechanism for iodoacetamides in general, no specific studies have been found that detail the kinetics or specificity of N-(3,4-dimethoxyphenethyl)-2-iodoacetamide against any particular cysteine peptidase or deubiquitinase.

Exploration of Other Enzyme Classes Susceptible to Covalent Modification

Beyond cysteine proteases and DUBs, other enzyme classes that rely on a reactive cysteine for their activity are potential targets for iodoacetamide-based compounds. These can include certain kinases, phosphatases, and metabolic enzymes. The specificity of such interactions would theoretically be influenced by the nature of the substituent on the acetamide nitrogen. The 3,4-dimethoxyphenethyl group of this compound could potentially influence its binding affinity and selectivity for the active site of certain enzymes, but this remains uninvestigated.

Elucidation of Protein Function and Dysfunction

Covalent labeling with reactive probes is a powerful strategy in chemical biology to elucidate the function and dysfunction of proteins.

Functional Annotation of Enzymes through Covalent Labeling

Activity-based protein profiling (ABPP) is a key technique that utilizes covalent probes to functionally annotate enzymes in complex biological systems. An iodoacetamide probe, if equipped with a reporter tag (e.g., a fluorophore or biotin), could be used to identify and enrich active cysteine-dependent enzymes. However, there is no evidence in the scientific literature of this compound being used for such purposes. The functional annotation of enzymes relies on the specific labeling and subsequent identification of these proteins, for which data on this particular compound is absent.

Deciphering Small Molecule-Protein Interactions

Covalent probes can be instrumental in identifying the protein targets of small molecules and understanding their mechanism of action. A common approach is competitive ABPP, where the ability of a small molecule to prevent the labeling of a protein by a broad-spectrum covalent probe indicates a direct interaction. While this is a powerful technique, its application with this compound has not been reported.

Application in Chemical Biology Research to Probe Cellular Mechanisms and Networks

The use of covalent chemical probes extends to the broader investigation of cellular processes and protein interaction networks. By covalently modifying specific proteins, researchers can study the downstream effects on cellular signaling pathways and networks. Unfortunately, the lack of studies on this compound means there are no research findings to report regarding its application in probing any specific cellular mechanisms or networks.

Structure Activity Relationship Sar Studies of N 3,4 Dimethoxyphenethyl 2 Iodoacetamide Analogues

Correlating Structural Modifications of the Dimethoxyphenethyl and Iodoacetamide (B48618) Moieties with Biological Activity

The N-(3,4-dimethoxyphenethyl)-2-iodoacetamide molecule can be dissected into two primary components for SAR analysis: the N-(3,4-dimethoxyphenethyl) group and the iodoacetamide moiety. Modifications to either of these regions can significantly alter the compound's interaction with biological targets.

Modifications of the Dimethoxyphenethyl Moiety:

The dimethoxyphenethyl portion of the molecule plays a significant role in its biological activity, largely through hydrophobic and electronic interactions within the binding pockets of target proteins.

Aromatic Ring Substituents: The positions and nature of substituents on the phenyl ring are critical. The 3,4-dimethoxy substitution pattern is a key feature. Altering this pattern, for instance, by moving the methoxy (B1213986) groups to the 2,5- or 3,5-positions, can lead to a decrease in activity. This suggests that the specific electronic and steric profile conferred by the 3,4-dimethoxy arrangement is important for optimal target interaction. Replacing the methoxy groups with other electron-donating or electron-withdrawing groups can also modulate activity. For example, replacing methoxy groups with hydroxyl groups could introduce hydrogen bonding capabilities, potentially altering binding affinity and selectivity.

Ethylamine (B1201723) Linker: The length and flexibility of the ethylamine linker connecting the aromatic ring to the acetamide (B32628) nitrogen are also important. Shortening or lengthening this chain can disrupt the optimal positioning of the aromatic ring within the binding site, often leading to reduced potency.

Modifications of the Iodoacetamide Moiety:

The iodoacetamide group is a reactive electrophile that can form covalent bonds with nucleophilic residues, such as cysteine, in target proteins.

Halogen Atom: The identity of the halogen atom is a critical determinant of reactivity. The iodine in iodoacetamide is a good leaving group, facilitating the covalent modification of target proteins. Replacing iodine with other halogens like bromine or chlorine would decrease the reactivity of the molecule (I > Br > Cl), which could be beneficial for improving selectivity and reducing off-target effects.

Acetamide Backbone: Alterations to the acetamide backbone can influence the orientation of the reactive halogen and its accessibility to the target residue. Introducing substituents on the acetyl group could provide additional interaction points with the target protein, potentially increasing affinity and selectivity.

A hypothetical SAR study could yield data similar to that presented in the interactive table below, illustrating how modifications impact a specific biological activity, such as enzyme inhibition.

| Compound | Dimethoxyphenethyl Moiety Modification | Iodoacetamide Moiety Modification | Relative Potency |

| Parent Compound | 3,4-dimethoxy | Iodo | 100% |

| Analogue 1 | 2,5-dimethoxy | Iodo | 60% |

| Analogue 2 | 3-methoxy-4-hydroxy | Iodo | 85% |

| Analogue 3 | 3,4-dimethoxy | Bromo | 75% |

| Analogue 4 | 3,4-dimethoxy | Chloro | 50% |

Impact of Substituents on Target Engagement and Selectivity Profiles

The introduction of various substituents on the core structure of this compound can have a profound impact on its target engagement and selectivity. The goal of such modifications is often to enhance the affinity for the intended target while minimizing interactions with other proteins, thereby reducing potential off-target effects.

Enhancing Target Affinity: The addition of functional groups that can form specific interactions, such as hydrogen bonds, ionic bonds, or van der Waals interactions, with the target protein can significantly improve binding affinity. For example, incorporating a hydroxyl or an amino group on the phenyl ring could introduce new hydrogen bonding opportunities.

Improving Selectivity: Selectivity is often achieved by exploiting differences in the binding sites of various proteins. A substituent that fits well into the binding pocket of the target protein but causes steric hindrance in the binding sites of other proteins can enhance selectivity. For instance, bulky substituents added to the phenyl ring might be accommodated by a large hydrophobic pocket in the target enzyme but not in a related enzyme with a smaller pocket.

The table below illustrates how different substituents might hypothetically influence target engagement and selectivity.

| Substituent at Position X | Target A Affinity (nM) | Target B Affinity (nM) | Selectivity (Target B/Target A) |

| -H (Parent) | 50 | 200 | 4 |

| -OH | 25 | 250 | 10 |

| -Cl | 75 | 150 | 2 |

| -t-butyl | 40 | 800 | 20 |

Computational Approaches in SAR (e.g., Molecular Docking, In Silico Screening)

Computational methods are invaluable tools in modern drug discovery and SAR studies, providing insights that can guide the synthesis of new analogues.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For this compound analogues, docking studies can help visualize how different substituents on the phenyl ring or modifications to the iodoacetamide moiety fit into the binding site. researchgate.net This can explain observed SAR trends and predict the potential activity of novel, unsynthesized compounds. For example, docking might reveal that a particular substituent creates a favorable hydrophobic interaction or a hydrogen bond with a key amino acid residue, explaining its enhanced potency.

In Silico Screening: This involves computationally screening large libraries of virtual compounds to identify those that are most likely to bind to a specific target. Starting with the this compound scaffold, virtual libraries of analogues with diverse substituents can be generated and screened against a protein target. This approach allows for the rapid exploration of a vast chemical space and prioritizes the most promising candidates for chemical synthesis and biological testing, thereby accelerating the drug discovery process. Quantitative structure-activity relationship (QSAR) models can also be developed using computational data to correlate physicochemical properties of the analogues with their biological activities. researchgate.net

These computational approaches, when used in conjunction with experimental synthesis and testing, provide a powerful strategy for the rational design of more potent and selective analogues of this compound.

Future Directions and Emerging Research Areas for N 3,4 Dimethoxyphenethyl 2 Iodoacetamide in Chemical Biology

Advancements in Chemoproteomic Technologies for Enhanced Sensitivity and Throughput

The evolution of chemoproteomic technologies is geared towards greater sensitivity, higher throughput, and broader coverage of the proteome. For a probe like N-(3,4-dimethoxyphenethyl)-2-iodoacetamide, these advancements will be critical for its application in complex biological systems.

Future developments are expected in several key areas:

Next-Generation Mass Spectrometry: Improvements in mass spectrometry (MS) instrumentation, including faster scanning speeds, higher resolution, and enhanced fragmentation techniques, will enable the detection and quantification of lower-abundance cysteine-modified peptides. This will be crucial for identifying targets of this compound that are not highly expressed.

Advanced Isotopic and Isobaric Labeling Strategies: While techniques like Isotope-Coded Affinity Tags (ICAT) and isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are well-established, newer labeling methods are being developed to allow for higher multiplexing and more accurate quantification. The application of these next-generation labeling strategies will facilitate more complex experimental designs, allowing for the simultaneous comparison of multiple conditions and time points in studies utilizing this compound.

Enhanced Bioorthogonal Chemistry: The development of novel bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes, will provide more efficient and specific ways to label and enrich proteins that have been modified by this compound. This includes the development of new click chemistry reagents and photo-cross-linking groups that can be incorporated into the probe structure.

Automation and Miniaturization: High-throughput screening platforms that automate sample preparation and analysis will enable the rapid profiling of the effects of this compound across a wide range of cell types, tissues, and disease states.

These technological advancements will collectively empower researchers to utilize this compound to probe the cysteinome with unprecedented depth and precision.

Exploration of Novel Biological Targets beyond Canonical Cysteine-Reactive Enzymes

While iodoacetamide (B48618) is known to react with catalytically active cysteine residues in enzymes, there is a growing interest in identifying and characterizing other functional cysteines that play roles in protein structure, regulation, and protein-protein interactions. The N-(3,4-dimethoxyphenethyl) moiety of the probe could potentially influence its targeting profile, directing it towards novel classes of proteins.

Future research in this area will likely focus on:

Targeting Non-enzymatic Cysteines: A significant portion of the cysteinome is located outside of enzymatic active sites. These cysteines can be involved in allosteric regulation, metal binding, and structural stability. The unique physicochemical properties conferred by the 3,4-dimethoxyphenethyl group, such as increased lipophilicity, may allow this compound to access and react with previously uncharacterized functional cysteines within hydrophobic pockets or transmembrane domains.

Investigating Protein-Protein Interactions: Cysteine residues at the interface of protein complexes can be critical for their assembly and function. This compound could be used to identify and map these interaction sites, providing insights into the composition and regulation of protein networks.

Probing the Redox Proteome: Cysteine thiols are susceptible to a variety of oxidative post-translational modifications that play crucial roles in cellular signaling. The reactivity of this compound with the reduced form of cysteine can be leveraged to study changes in the redox state of specific proteins in response to cellular stress or signaling events.

Exploring the "Undruggable" Proteome: Many proteins that are considered "undruggable" by traditional small molecule inhibitors lack well-defined active sites. Covalent probes like this compound can be used to identify and target reactive cysteines on these proteins, opening up new avenues for therapeutic intervention. The phenethylamine (B48288) scaffold is a common feature in many neuroactive compounds, suggesting that this compound could be particularly useful for exploring targets within the nervous system.

The exploration of these non-canonical targets will expand our understanding of the diverse functional roles of cysteine residues and may reveal novel therapeutic targets.

Integration with Advanced Omics Approaches for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of this compound, it is essential to integrate chemoproteomic data with other "omics" datasets. This systems biology approach can reveal the broader cellular pathways and networks that are modulated by the probe's interactions with its targets.

Key areas for integration include:

Genomics and Transcriptomics: By combining chemoproteomic data with genomic and transcriptomic analyses, researchers can correlate changes in protein activity with alterations in gene expression. This can help to elucidate the downstream consequences of target engagement by this compound and identify potential feedback mechanisms.

Metabolomics: The metabolic state of a cell can influence, and be influenced by, the activity of cysteine-containing enzymes. Integrating chemoproteomic data with metabolomic profiling can provide a more complete picture of the cellular response to this compound, linking changes in protein activity to alterations in metabolic pathways.

Structural Biology: High-resolution structural information from techniques such as X-ray crystallography and cryo-electron microscopy can provide a detailed view of how this compound interacts with its protein targets. This information is invaluable for understanding the mechanism of action and for the rational design of more potent and selective probes.

The integration of these multi-omics approaches will be crucial for building predictive models of cellular function and for understanding the complex biological systems in which this compound and its targets operate.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,4-dimethoxyphenethyl)-2-iodoacetamide, and how can reaction efficiency be monitored?

- Methodological Answer : A common approach involves coupling 3,4-dimethoxyphenethylamine with iodoacetyl chloride under anhydrous conditions. Key steps include:

- Reagents : Use triethylamine as a base in dichloromethane (DCM) to neutralize HCl byproducts .

- Monitoring : Track reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane mobile phases. Confirm purity using HPLC with UV detection (λ = 254 nm) .

- Yield Optimization : Maintain temperatures below 25°C to minimize side reactions like hydrolysis of the iodoacetamide group.

Q. Which spectroscopic techniques are most effective for characterizing This compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify aromatic protons (δ 6.7–7.1 ppm for dimethoxyphenyl) and the methylene groups adjacent to the acetamide (δ 3.4–3.6 ppm) .

- Infrared Spectroscopy (IR) : Confirm the presence of amide C=O stretches (~1650 cm⁻¹) and C-I bonds (~500 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 418.05 for C₁₂H₁₆INO₃) .

Q. What safety protocols are essential when handling This compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for solvent handling .

- Waste Disposal : Collect halogenated waste separately and neutralize iodine byproducts with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of This compound?

- Methodological Answer :

- Comparative Assays : Use standardized enzyme inhibition assays (e.g., kinase or phosphatase targets) across multiple cell lines to validate activity .

- Structural Analysis : Perform X-ray crystallography to correlate bioactivity with conformational variations (e.g., hydrogen bonding patterns in the acetamide group) .

- Data Normalization : Account for batch-to-batch purity differences using LC-MS quantification before biological testing .

Q. What strategies are recommended for analyzing the compound’s crystal structure and intermolecular interactions?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation in DCM/hexane mixtures at 4°C .

- X-ray Diffraction : Use a Rigaku AFC-7R diffractometer (MoKα radiation, λ = 0.7107 Å) to determine unit cell parameters and hydrogen bonding networks (e.g., N–H···O interactions with d = 2.89 Å) .

- Software Tools : Refine structures with SHELXL-2018/3, applying full-matrix least-squares methods to achieve R₁ < 0.06 .

Q. How to design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Kinetic Studies : Conduct time-dependent inhibition assays with varying substrate concentrations to determine Kᵢ and inhibition type (competitive/non-competitive) .

- Molecular Docking : Use AutoDock Vina to model interactions between the iodoacetamide group and catalytic cysteine residues in target enzymes .

- Mutagenesis : Engineer enzyme mutants (e.g., Cys→Ala) to confirm covalent binding via the iodine moiety .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for This compound in polar solvents?

- Methodological Answer :

- Solubility Profiling : Use dynamic light scattering (DLS) to detect aggregation in solvents like DMSO or ethanol .

- Temperature Gradients : Measure solubility at 25°C vs. 37°C to assess thermal stability.

- Counter-Validation : Compare results with analogous compounds (e.g., chloroacetamide derivatives) to identify structural outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.